9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines is characterized by the presence of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the compound “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” would be a derivative of this basic structure.Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines are primarily based on their synthesis. The cyclization of 3-amino-thiophene-2-carboxylate derivatives forms the basic thieno[3,2-d]pyrimidine structure . Further reactions with various reagents can lead to the formation of different derivatives .Scientific Research Applications
Synthesis and Structural Analysis
- Studies have delved into the synthesis of thieno[2,3-d]pyrimidine derivatives, demonstrating the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines using various reagents, highlighting the compound's utility in heterocyclic chemistry (Clark & Hitiris, 1984).
Antimicrobial Activity
- Research on pyridothienopyrimidines and related compounds has shown significant in vitro antimicrobial activities, underlining the potential of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Optical and Electronic Properties
- An ab initio study focused on the optical functions of a related thieno[3,2-e][1,2,4]thriazolo[4,3-c]pyrimidine derivative, providing insights into the electronic structure and optical properties of these compounds, which could be relevant for materials science applications (Reshak, Kityk, Khenata, Al-Douri, & Auluck, 2012).
Antimicrobial and Anti-inflammatory Agents
- New series of thieno[2,3-d]pyrimidine heterocyclic compounds have been synthesized and tested as antimicrobial and anti-inflammatory agents, showcasing the therapeutic potential of such compounds (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Future Directions
Thieno[3,2-d]pyrimidines, including “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, have shown promising pharmacological effects . Future research could focus on exploring these effects further and developing new derivatives with enhanced activities and minimal toxicity .
properties
IUPAC Name |
10-methyl-N-(3-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S/c1-10-4-3-7-21-15(10)20-17-13(18(21)24)9-14(27-17)16(23)19-11-5-2-6-12(8-11)22(25)26/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCOVHPTOWXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide |
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